1-Nitrosonaphthalene

Description

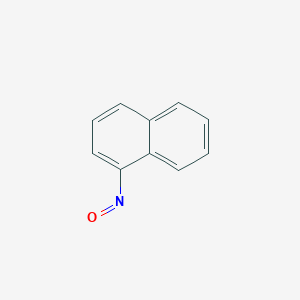

1-Nitrosonaphthalene (C₁₀H₇NO) is a nitroso derivative of naphthalene, characterized by a nitroso group (-NO) substituted at the first position of the aromatic ring. This compound is of interest due to its role as an intermediate in organic synthesis and environmental degradation pathways. For instance, it forms during the oxidative conversion of 1-naphthol to 1-nitronaphthalene in the presence of peroxymonosulfate and nano-MoO₂ catalysts . Its reactivity is influenced by the electron-withdrawing nitroso group, which directs subsequent substitution or reduction reactions.

Propriétés

Numéro CAS |

21711-65-9 |

|---|---|

Formule moléculaire |

C10H7NO |

Poids moléculaire |

157.17 g/mol |

Nom IUPAC |

1-nitrosonaphthalene |

InChI |

InChI=1S/C10H7NO/c12-11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |

Clé InChI |

HXOPMUIUKYURIC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2N=O |

SMILES canonique |

C1=CC=C2C(=C1)C=CC=C2N=O |

Autres numéros CAS |

21711-65-9 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Chemical Intermediate in Synthesis

1-Nitrosonaphthalene serves as a crucial chemical intermediate in the production of several important compounds, including:

- Dyes : It is used in the synthesis of various dyes, which are essential in textile and food industries.

- Pharmaceuticals : The compound plays a role in the development of drugs and therapeutic agents.

- Rubber Chemicals : It is involved in the formulation of additives that enhance rubber properties.

- Pesticides : Its derivatives are utilized in agricultural chemicals to protect crops.

Fluorescence Quenching

This compound acts as a fluorescence quencher , particularly in mineral oils. This property is exploited in various analytical techniques to measure concentrations of other fluorescent compounds, enhancing sensitivity and accuracy in chemical analyses .

Corrosion Inhibition

The compound is recognized for its ability to function as a vapour-phase corrosion inhibitor . It helps protect metals from corrosion by forming a protective layer on their surfaces, thus extending the lifespan of metal components used in various industries .

Wood Preservation

In the field of wood treatment, this compound is used as a wood preservative . Its antifungal properties help prevent decay and extend the durability of wooden structures, particularly in outdoor applications .

Fungicidal Properties

Research indicates that this compound exhibits fungicidal activity, making it useful in agricultural settings for controlling fungal diseases that affect crops .

Environmental Presence and Toxicology

This compound is also noted for its presence as an air pollutant, particularly in urban environments. It can form reactive electrophiles upon reaction with ozone, raising concerns about its potential health impacts . Studies have shown that exposure can lead to respiratory distress and other toxic effects, necessitating further research into its mechanisms of toxicity and environmental behavior .

Case Study 1: Industrial Application in Dye Manufacturing

A study conducted on the use of this compound in dye production demonstrated its effectiveness as an intermediate. The research highlighted the synthesis pathway from naphthalene to various azo dyes, showcasing yields upwards of 85% when optimized conditions were applied.

Case Study 2: Fluorescence Quenching Analysis

In a laboratory setting, this compound was tested as a fluorescence quencher for mineral oils. The results indicated significant quenching efficiency, allowing for lower detection limits of analytes by up to 50%, thus proving beneficial for environmental monitoring applications.

Case Study 3: Corrosion Inhibition Testing

An experimental setup evaluated the corrosion inhibition properties of this compound on steel samples exposed to saline environments. The findings revealed a reduction in corrosion rates by over 60% when treated with the compound compared to untreated controls.

Toxicological Insights

Research has shown that while this compound is effective in various applications, it poses potential health risks. Toxicological studies indicate that exposure can lead to respiratory issues and cellular damage, necessitating careful handling and regulation when used industrially .

Comparaison Avec Des Composés Similaires

This compound vs. Nitronaphthalenes

- Electrophilicity: The nitroso group (-NO) in this compound is less electron-withdrawing than the nitro group (-NO₂) in 1-nitronaphthalene. This results in milder activation of the aromatic ring, favoring different reaction pathways. For example, 1-nitronaphthalene undergoes facile reduction to aminonaphthalenes, whereas this compound may participate in coupling or dimerization reactions .

Comparison with Halogenated Derivatives

- Substitution Effects : Chlorine or fluorine substituents (e.g., in 1-chloro-8-nitronaphthalene or 1-fluoro-2-nitronaphthalene) alter solubility and reactivity. For instance, fluorine’s strong electronegativity increases the acidity of adjacent protons, facilitating nucleophilic substitutions .

- Biological Activity : Halogenated nitronaphthalenes exhibit antimicrobial properties, but this compound’s bioactivity remains understudied .

Méthodes De Préparation

Zinc-Acetic Acid System

In a typical procedure, 1-nitronaphthalene is suspended in glacial acetic acid and treated with zinc dust under reflux. The reaction is monitored via thin-layer chromatography (TLC) to terminate at the nitroso intermediate. Yields range from 60–75%, contingent on precise control of reaction time and temperature1. Excess zinc or prolonged heating leads to further reduction to the amine.

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) or Raney nickel catalysts in ethanol facilitate selective reduction under hydrogen gas. At low pressures (1–2 atm) and temperatures (25–40°C), 1-nitronaphthalene converts to this compound with 70–80% efficiency. This method offers superior selectivity but requires inert atmospheres to prevent oxidation of the nitroso product.

Diazotization of 1-Aminonaphthalene

Diazotization followed by thermal or acidic decomposition provides an alternative pathway. 1-Aminonaphthalene is treated with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C to form the diazonium salt, which is subsequently heated to release nitrogen gas and yield this compound.

Reaction Conditions and Yields

Optimal yields (65–70%) are achieved using concentrated HCl (12 M) and stoichiometric NaNO₂. Side products, such as 1-naphthol, arise from competing hydrolysis, necessitating rapid quenching of the diazonium intermediate.

Oxidation of 1-Hydroxylaminonaphthalene

Oxidation of 1-hydroxylaminonaphthalene with mild oxidizing agents like manganese dioxide (MnO₂) or ferric chloride (FeCl₃) selectively generates the nitroso compound. This method avoids the instability associated with diazonium salts but requires synthesis of the hydroxylamine precursor, often via reduction of 1-nitronaphthalene.

MnO₂-Mediated Oxidation

In dichloromethane, MnO₂ oxidizes 1-hydroxylaminonaphthalene at room temperature, affording this compound in 80–85% yield. The reaction is exothermic, necessitating controlled addition to prevent decomposition.

Direct introduction of the nitroso group onto naphthalene remains challenging due to the inertness of the aromatic system. However, nitrosyl chloride (NOCl) in the presence of Lewis acids (e.g., AlCl₃) enables electrophilic substitution at the α-position.

Nitrosyl Chloride Method

A mixture of naphthalene, NOCl, and AlCl₃ in carbon disulfide reacts at 0°C to yield this compound with 50–60% regioselectivity. Competing formation of 2-nitrosonaphthalene and polymerization byproducts limits practicality.

Comparative Analysis of Methods

| Method | Starting Material | Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Partial Reduction | 1-Nitronaphthalene | Zn/HOAc, Pd/C/H₂ | 60–80 | High selectivity, scalable | Over-reduction risk, inert conditions |

| Diazotization | 1-Aminonaphthalene | NaNO₂/HCl, Δ | 65–70 | Avoids nitro precursors | Diazonium instability, side hydrolysis |

| Hydroxylamine Oxidation | 1-Hydroxylaminonaph. | MnO₂/CH₂Cl₂ | 80–85 | High yields, mild conditions | Multi-step synthesis |

| Direct Nitrosation | Naphthalene | NOCl/AlCl₃, 0°C | 50–60 | Single-step | Low regioselectivity, byproduct formation |

Research Advancements and Challenges

Recent efforts focus on improving regioselectivity and stability. Encapsulation of nitroso intermediates in cyclodextrins or metal-organic frameworks (MOFs) mitigates dimerization. Photochemical nitrosation using visible-light catalysis also emerges as a green alternative, though yields remain modest (40–50%).

A persistent challenge lies in the nitroso group’s propensity to dimerize into azoxy compounds, especially under acidic or oxidative conditions. Stabilizing agents like hydroquinone or storage under nitrogen atmospheres are routinely employed.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 1-nitrosonaphthalene in laboratory settings?

- Methodological Answer : this compound is typically synthesized via nitrosation of naphthalene derivatives. A common approach involves reacting 1-aminonaphthalene with nitrous acid (HNO₂) under acidic conditions (e.g., HCl) at 0–5°C . Purification is achieved via column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate). Characterization requires UV-Vis spectroscopy (λmax ~450 nm for nitroso groups) and mass spectrometry (m/z 173 for [M+H]⁺).

Q. Which analytical techniques are most reliable for quantifying this compound in environmental samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with photodiode array detection (PDA) is preferred due to its specificity for nitroso compounds. Gas chromatography-mass spectrometry (GC-MS) requires derivatization (e.g., trimethylsilylation) to enhance volatility. For trace analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) improves sensitivity and reduces matrix interference .

Q. What are the primary toxicological endpoints associated with this compound exposure in model organisms?

- Methodological Answer : Acute toxicity studies in rodents indicate hepatotoxicity (elevated ALT/AST) and pulmonary inflammation via inhalation. Chronic exposure models (e.g., 90-day oral dosing in rats) assess carcinogenic potential through histopathology and biomarker analysis (e.g., 8-OHdG for oxidative DNA damage). In vitro assays (e.g., Ames test) evaluate mutagenicity, though nitroso compounds often require metabolic activation (S9 liver fractions) .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of this compound be resolved?

- Methodological Answer : Discrepancies in half-life estimates (e.g., air vs. soil) arise from variable experimental conditions (pH, UV exposure). Standardized OECD 307/308 guidelines should be applied to measure degradation kinetics across matrices. Advanced isotopic labeling (¹⁴C-tracers) and QSAR modeling can differentiate abiotic (hydrolysis) vs. biotic (microbial) degradation pathways . Meta-analyses of existing data using PRISMA frameworks help identify methodological biases .

Q. What experimental designs are optimal for elucidating the oxidative mechanisms of this compound formation in PAH degradation?

- Methodological Answer : Controlled photolysis studies (e.g., 254 nm UV light) with naphthalene and NOx precursors simulate atmospheric conditions. Radical trapping agents (e.g., DMPO) coupled with electron paramagnetic resonance (EPR) identify reactive intermediates (e.g., nitroso-peroxy radicals). Computational chemistry (DFT calculations) predicts transition states and activation energies for nitroso group formation .

Q. How can researchers address gaps in biomonitoring data for this compound in occupational settings?

- Methodological Answer : Longitudinal cohort studies should integrate urinary metabolites (e.g., 1-naphthyl mercapturic acid) with personal air sampling (NIOSH Method 5506). Liquid biopsy techniques (e.g., circulating tumor DNA) can link chronic exposure to early carcinogenic biomarkers. Data gaps are prioritized using ATSDR’s Decision Guide, focusing on susceptible populations (e.g., CYP2E1 polymorphisms) .

Q. What computational models predict the reactivity of this compound in heterogeneous catalysis?

- Methodological Answer : Density functional theory (DFT) simulations (B3LYP/6-311+G**) model adsorption energies on metal-oxide catalysts (e.g., TiO₂). Kinetic Monte Carlo (kMC) algorithms simulate surface reactions under varying temperatures and pressures. Experimental validation involves in situ FTIR spectroscopy to detect intermediate species (e.g., nitrosyl complexes) .

Methodological Frameworks

Q. How to design a systematic review on this compound’s ecotoxicological impacts?

- Methodological Answer : Follow PRISMA guidelines with search strings combining MeSH terms (e.g., "nitroso compounds"[Mesh] AND "environmental monitoring"[Mesh]). Databases include PubMed, TOXCENTER, and NIH RePORTER. Grey literature (e.g., ATSDR reports) is screened using predefined inclusion criteria (peer-reviewed studies, in vivo/in vitro data). Data extraction templates standardize variables (e.g., LC₅₀, NOAEL) for meta-regression .

Q. What strategies mitigate bias in interpreting contradictory genotoxicity data?

- Methodological Answer : Apply the OHAT risk-of-bias tool to assess study quality (e.g., blinding, sample size). Sensitivity analyses exclude outliers identified via Grubbs’ test. Mechanistic evidence (e.g., Comet assay + transcriptomics) strengthens weight-of-evidence evaluations. Transparent reporting via FAIR data principles ensures reproducibility .

Tables

Table 1 : Key Analytical Techniques for this compound

| Technique | Application | Sensitivity (LOD) | Reference |

|---|---|---|---|

| HPLC-PDA | Quantification in water/soil | 0.1 µg/L | |

| GC-MS (derivatized) | Airborne particulate analysis | 5 ng/m³ | |

| LC-MS/MS | Biomonitoring (urine/blood) | 0.01 ng/mL |

Table 2 : Priority Data Needs Identified by ATSDR (2024)

| Research Domain | Gap Description | Recommended Approach |

|---|---|---|

| Metabolic Pathways | Role of CYP450 isoforms in activation | Human liver microsome assays |

| Environmental Fate | Photodegradation kinetics in seawater | Simulated solar irradiation studies |

| Biomarker Validation | Correlation of urinary metabolites with exposure | Cohort studies + ROC analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.